Ginsenoyne D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoyne D is a rare ginsenoside, a type of triterpenoid saponin found in the Panax genus, particularly in Panax ginseng and Panax quinquefolius. Ginsenosides are known for their pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoyne D involves enzymatic transformation methods, where specific hydrolysis of the side chain glycogroups of ginsenosides is achieved using glycosidases from microbial cultures and plant extraction . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are commonly used in these processes .

Industrial Production Methods: Industrial production of this compound leverages synthetic biology techniques to produce rare ginsenosides on a large scale. This involves the construction of microbial chassis, mainly in Saccharomyces cerevisiae, to produce these compounds effectively .

Chemical Reactions Analysis

Types of Reactions: Ginsenoyne D undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and hydrolytic enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and reaction efficiency .

Major Products Formed: The major products formed from the reactions of this compound include various deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .

Scientific Research Applications

Ginsenoyne D has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolic pathways of ginsenosides . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Ginsenoyne D involves its interaction with various molecular targets and pathways. It modulates the activity of transcription factors such as MYB, bHLH-MYC, and WRKY, which are involved in the regulation of ginsenoside biosynthesis . Additionally, this compound affects the hallmarks of cancer cells, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Ginsenoyne D is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include other rare ginsenosides such as ginsenoside Rg3, Rh2, and compound K . These compounds also exhibit significant pharmacological effects, but this compound stands out for its enhanced bioavailability and potency .

Properties

CAS No. |

138828-83-8 |

|---|---|

Molecular Formula |

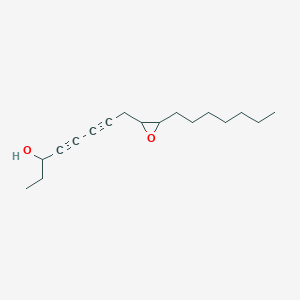

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |

InChI Key |

WDZQEROINMBCOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(CC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)

![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)

![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)

![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)